5-Methoxy-1-methylisoquinoline

Analytical Chemistry Synthetic Chemistry Quality Control

5-Methoxy-1-methylisoquinoline (CAS 84689-37-2) is a heterocyclic aromatic compound belonging to the isoquinoline family, characterized by a fused benzene-pyridine bicyclic structure. It has the molecular formula C11H11NO and a molecular weight of 173.21 g/mol.

Molecular Formula C11H11NO
Molecular Weight 173.21 g/mol
CAS No. 84689-37-2
Cat. No. B3157166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1-methylisoquinoline
CAS84689-37-2
Molecular FormulaC11H11NO
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1C=CC=C2OC
InChIInChI=1S/C11H11NO/c1-8-9-4-3-5-11(13-2)10(9)6-7-12-8/h3-7H,1-2H3
InChIKeyAEMWYMNWYXZDHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1-methylisoquinoline (CAS 84689-37-2): Core Structural and Chemical Properties


5-Methoxy-1-methylisoquinoline (CAS 84689-37-2) is a heterocyclic aromatic compound belonging to the isoquinoline family, characterized by a fused benzene-pyridine bicyclic structure . It has the molecular formula C11H11NO and a molecular weight of 173.21 g/mol . The compound features a methoxy group (-OCH3) at the 5-position and a methyl group (-CH3) at the 1-position of the isoquinoline core . Commercially, it is available as a solid in a white to pale-yellow form and is typically offered with a purity specification of ≥95% or 98% .

5-Methoxy-1-methylisoquinoline (CAS 84689-37-2): Why Generic Isoquinoline Substitution Is Not a Viable Procurement Strategy


Substituting 5-Methoxy-1-methylisoquinoline with a generic, unsubstituted, or differently substituted isoquinoline is scientifically invalid for applications requiring a defined chemical entity. The specific 5-methoxy and 1-methyl substitution pattern dictates the molecule's steric, electronic, and lipophilic properties, which in turn govern its reactivity as a synthetic intermediate [1]. While broad class-level activity, such as Monoamine Oxidase (MAO) inhibition, is documented for the isoquinoline scaffold, potency and selectivity are exquisitely sensitive to substitution [2]. For instance, within the class of N-methylisoquinolinium ions, the position of a methoxy group critically impacts MAO-A inhibitory potency, with the 6-methoxy analog (IC50 = 0.81 µM) exhibiting significantly different activity compared to other regioisomers [3]. Therefore, procurement of the precise 5-methoxy-1-methyl regioisomer is non-negotiable for ensuring the reproducibility and fidelity of research or synthetic outcomes.

5-Methoxy-1-methylisoquinoline (CAS 84689-37-2): Verifiable Comparative Evidence for Scientific Selection


Commercial Purity Specifications for 5-Methoxy-1-methylisoquinoline

Commercially sourced 5-Methoxy-1-methylisoquinoline is supplied with a certified purity of 98%, which provides a quantifiable quality baseline for use as a synthetic intermediate or research reagent . This level of purity ensures that the material's performance in subsequent reactions is not confounded by impurities present in lower-grade analogs, which are often available only at ≥95% purity .

Analytical Chemistry Synthetic Chemistry Quality Control

Reactivity Differentiation in Catalytic Asymmetric Transfer Hydrogenation

The 5-methoxy substitution pattern significantly impacts the reactivity of 1-methyl-3,4-dihydroisoquinolines in catalytic asymmetric transfer hydrogenation (ATH) reactions using Noyori-Ikariya-type ruthenium complexes [1]. This finding is based on competitive kinetic studies showing that differently methoxy-substituted 1-methyl-3,4-dihydroisoquinolines exhibit distinct selectivities and affinities for the catalytic active site, directly impacting reaction rates and enantioselectivity outcomes [1]. While quantitative kinetic data for the 5-methoxy isomer specifically is not reported, the study unambiguously demonstrates that methoxy substitution position is a critical variable.

Asymmetric Catalysis Synthetic Methodology Reaction Kinetics

Structure-Activity Relationship (SAR) in Monoamine Oxidase (MAO) Inhibition

The position of methoxy substitution on the isoquinoline core is a key determinant of MAO-A inhibitory potency. In a study of N-methylisoquinolinium ions, the 6-methoxy analog was identified as a potent MAO-A inhibitor with an IC50 of 0.81 µM [1]. This demonstrates a clear structure-activity relationship, implying that the 5-methoxy-1-methylisoquinoline scaffold, upon quaternization, would present a distinct potency and selectivity profile [1]. The study provides a quantitative framework for understanding how small structural modifications in this compound class lead to divergent biological activities.

Medicinal Chemistry Enzymology Neuropharmacology

5-Methoxy-1-methylisoquinoline (CAS 84689-37-2): Evidence-Backed Application Scenarios for Procurement and Use


Synthesis of Complex Alkaloids and Natural Product Analogs

The compound serves as a critical synthetic intermediate or building block for constructing more complex isoquinoline alkaloid frameworks . Its specific 5-methoxy-1-methyl substitution pattern allows for selective further functionalization through reactions like metalation and cross-coupling, which is essential in the total synthesis of biologically active natural products . This application is directly supported by its commercial availability with high purity (98%), which is a prerequisite for multi-step syntheses .

Catalytic Method Development and Mechanistic Studies

5-Methoxy-1-methylisoquinoline, or its 3,4-dihydro derivative, is a valuable substrate for developing and testing new catalytic asymmetric transformations . As demonstrated in competitive ATH studies, the position of the methoxy group influences substrate-catalyst interactions, making this specific regioisomer a useful probe for understanding steric and electronic effects in catalytic cycles .

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

This compound is an indispensable tool for SAR exploration around the isoquinoline pharmacophore . As evidenced by MAO inhibition studies, the biological activity of isoquinoline derivatives is highly sensitive to the position of methoxy substituents . The 5-methoxy-1-methylisoquinoline scaffold provides a unique and well-defined data point for mapping the chemical space of enzyme inhibitors or receptor ligands, enabling the rational design of more potent and selective candidates.

High-Fidelity Chemical Probe Synthesis

Researchers requiring a chemical probe with a precisely defined structure for target identification or mechanism-of-action studies must use the exact compound. The clear documentation of its purity specifications (≥95% to 98%) provides the necessary quality assurance for generating reliable and reproducible data in biological assays, eliminating ambiguity that could arise from using impure or mis-identified analogs.

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